molecular formula C13H10N6O2 B11845392 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methoxyphenyl)- CAS No. 141300-29-0

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methoxyphenyl)-

Cat. No.: B11845392
CAS No.: 141300-29-0
M. Wt: 282.26 g/mol
InChI Key: XSUAKXJENOJVNQ-UHFFFAOYSA-N
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Description

8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a fused ring system that includes pyrazole, triazole, and pyrimidine moieties, making it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl isocyanate with hydrazine derivatives to form the pyrazole ring, followed by cyclization with triazole and pyrimidine precursors . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one is unique due to its specific combination of pyrazole, triazole, and pyrimidine rings, which confer distinct chemical and biological properties

Properties

CAS No.

141300-29-0

Molecular Formula

C13H10N6O2

Molecular Weight

282.26 g/mol

IUPAC Name

10-(4-methoxyphenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C13H10N6O2/c1-21-9-4-2-8(3-5-9)18-7-15-19-12(20)10-6-14-17-11(10)16-13(18)19/h2-7H,1H3,(H,14,17)

InChI Key

XSUAKXJENOJVNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NN3C2=NC4=C(C3=O)C=NN4

Origin of Product

United States

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